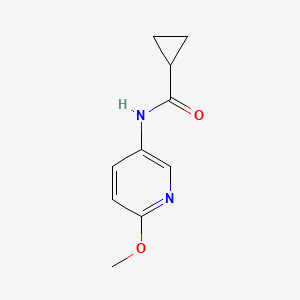
N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide
概要
説明
“N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide” is a chemical compound with the linear formula C10H12N2O2 . It has a molecular weight of 192.219 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C10H12N2O2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented. The compound has a molecular weight of 192.219 .作用機序
The mechanism of action of N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide is not fully understood. However, it is believed to act as an agonist of certain G-protein coupled receptors, such as the adenosine A2A receptor and the prostaglandin EP2 receptor. It is also believed to have anti-inflammatory and anti-cancer properties, as it has been found to inhibit the growth of certain cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been found to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase-2 and phospholipase A2. In addition, it has been found to have a protective effect on the liver, as it has been found to reduce the levels of certain liver enzymes.
実験室実験の利点と制限
N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide has several advantages and limitations when used in lab experiments. One of the main advantages is that it is relatively easy to synthesize, and it is also relatively stable in solution. However, it is not soluble in water, so it must be dissolved in a suitable solvent for use in experiments. In addition, it has low bioavailability, so it must be administered in high doses in order to achieve the desired effect.
将来の方向性
There are a number of potential future directions for the use of N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide in scientific research. One potential direction is its use as a drug target for the treatment of various diseases, such as cancer, inflammation, and diabetes. It could also be used in the study of the structure and function of proteins, as well as in the study of enzyme and receptor interactions. Finally, it could be used in the development of new drugs and therapeutic agents.
科学的研究の応用
N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide is a versatile compound that has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of other compounds, such as those used in medicinal chemistry. It has also been used as a drug target for the treatment of various diseases, including cancer, inflammation, and diabetes. In addition, it has been used in the study of enzyme and receptor interactions, as well as in the study of the structure and function of proteins.
特性
IUPAC Name |
N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-5-4-8(6-11-9)12-10(13)7-2-3-7/h4-7H,2-3H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLCQHHISLYGRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10920922 | |
| Record name | N-(6-Methoxypyridin-3-yl)cyclopropanecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10920922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112860-04-5 | |
| Record name | Cyclopropanecarboxamide, N-(6-methoxy-3-pyridinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112860045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(6-Methoxypyridin-3-yl)cyclopropanecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10920922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Pentanone, 4-[(4-nitrophenyl)imino]-](/img/structure/B3032047.png)

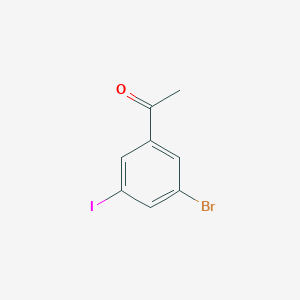
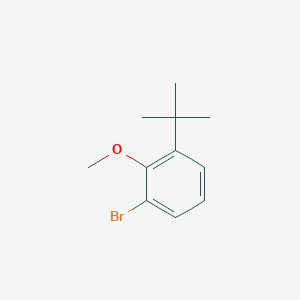
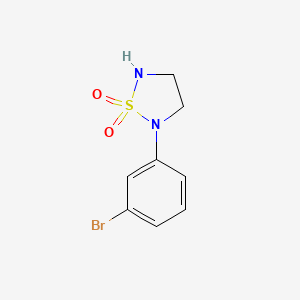
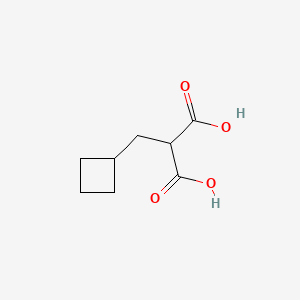
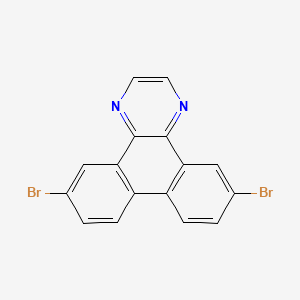
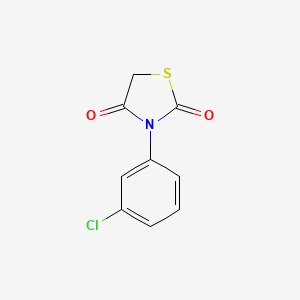
![5-(Bromomethyl)benzo[b]thiophene](/img/structure/B3032058.png)
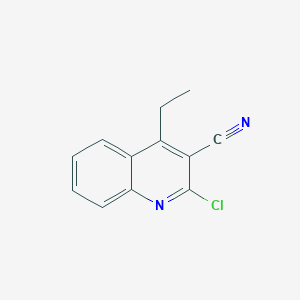

![[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3032067.png)

